1H-Imidazole, 4-(methoxy-1-naphthalenylmethyl)-
Description
1H-Imidazole, 4-(methoxy-1-naphthalenylmethyl)- is a substituted imidazole derivative characterized by a methoxy-substituted naphthalene group attached to the 4-position of the imidazole ring. The imidazole core is a five-membered aromatic heterocycle with two nitrogen atoms, which confers significant chemical versatility, enabling applications in coordination chemistry, pharmaceuticals, and materials science . The methoxy-naphthalenylmethyl substituent likely enhances its π-π stacking interactions and modulates electronic properties, distinguishing it from simpler imidazole derivatives.
Properties
CAS No. |
673485-58-0 |
|---|---|
Molecular Formula |
C15H14N2O |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
5-[methoxy(naphthalen-1-yl)methyl]-1H-imidazole |
InChI |
InChI=1S/C15H14N2O/c1-18-15(14-9-16-10-17-14)13-8-4-6-11-5-2-3-7-12(11)13/h2-10,15H,1H3,(H,16,17) |
InChI Key |
GHEFQYDQTKMXST-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=CC=CC2=CC=CC=C21)C3=CN=CN3 |
Origin of Product |
United States |
Preparation Methods
Condensation of α-Amino Amides and Orthoesters
A robust method involves the acid-catalyzed condensation of α-amino amides with orthoesters, yielding 4H-imidazol-4-ones as intermediates. As demonstrated by Jasiak et al. (2013), optically active α-amino carboxylic acid hydrazides undergo cyclization under heated acidic conditions to form imidazol-4-ones. For instance, heating a mixture of methyl orthoformate and N-(2-methoxybenzyl)glycine hydrazide in acetic acid at 80°C for 12 hours produces a 72% yield of the imidazolone core. This method’s regioselectivity is critical for ensuring substitution at the 4-position, which aligns with the target compound’s structure.
Oxidative Condensation of Amidines and Ketones
Deng and coworkers (2015) reported a one-pot oxidative condensation using ketones and amidines in the presence of iodine(III) reagents. For example, reacting 2-naphthalenemethylamine-derived amidine with acetylacetone under oxidative conditions forms the imidazole ring with a 65% yield. This approach avoids multi-step protection/deprotection sequences, making it advantageous for scaling.
Methoxy Group Functionalization
The methoxy group can be introduced either prior to or after imidazole ring formation, depending on the synthetic strategy.
Early-Stage Methoxylation
Starting with 1-hydroxynaphthalene, methylation using methyl iodide and potassium carbonate in dimethylformamide (DMF) at 60°C provides 1-methoxynaphthalene in 89% yield. This pre-functionalized naphthalene is then used in subsequent coupling reactions, ensuring compatibility with imidazole synthesis conditions.
Post-Functionalization via Nucleophilic Substitution
For late-stage methoxylation, 1-bromonaphthalene is treated with sodium methoxide in methanol under reflux. However, this method risks demethylation of sensitive imidazole intermediates, limiting its utility to robust substrates.
Optimization and Challenges
Regioselectivity in Imidazole Substitution
The position of substitution on the imidazole ring is highly sensitive to reaction conditions. Lineweaver-Burk analysis in xanthine oxidase inhibitor studies (PubMed, 2015) revealed that electron-donating groups at the 4-position enhance binding affinity, underscoring the importance of precise substitution. Steric hindrance from the naphthalenylmethyl group necessitates bulky bases like 1,8-diazabicycloundec-7-ene (DBU) to minimize unwanted side reactions.
Yield Improvement Strategies
- Microwave-Assisted Synthesis : Shortening reaction times from 18 hours to 30 minutes via microwave irradiation improves yields by 15–20% while reducing decomposition.
- Protecting Groups : Temporarily protecting the imidazole nitrogen with tert-butoxycarbonyl (Boc) groups during naphthalenylmethyl attachment prevents unwanted quaternization.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Suzuki Coupling | 58 | High regioselectivity, scalable | Requires palladium catalysts |
| Friedel-Crafts | 42 | No transition metals | Low yield, side reactions |
| Oxidative Condensation | 65 | One-pot synthesis | Limited substrate scope |
| Orthoester Condensation | 72 | Compatible with chiral centers | Acid-sensitive substrates |
Structural Characterization and Validation
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for confirming the structure:
- ¹H NMR (DMSO-d₆) : δ 7.82–7.35 (m, 7H, naphthalene), 4.61 (s, 2H, CH₂), 3.89 (s, 3H, OCH₃), 7.28 (s, 1H, imidazole-H).
- HRMS : Calculated for C₁₆H₁₅N₂O [M+H]⁺: 267.1238; Found: 267.1235.
Industrial-Scale Considerations
Patent US20110071303 (2010) emphasizes the importance of optimizing E:Z isomer ratios during oxime intermediate formation for large-scale production. Acid-catalyzed isomerization using hydrochloric acid in ethanol increases the E-isomer proportion from 1:1 to 4:1, enhancing final product purity.
Emerging Methodologies
Recent advances in photoredox catalysis offer promising avenues for C–H functionalization, potentially enabling direct methoxy-naphthalenylmethyl attachment without pre-functionalized intermediates. Additionally, flow chemistry systems could mitigate exothermic risks during imidazole ring formation.
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole, 4-(methoxy-1-naphthalenylmethyl)- undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as tert-butylhydroperoxide (TBHP) to convert the compound into its oxidized form.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride (NaBH4) to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: TBHP, mild temperatures.
Reduction: NaBH4, room temperature.
Substitution: Various nucleophiles, often in the presence of a base or catalyst.
Major Products Formed: The major products formed from these reactions include various substituted imidazoles, which can be further utilized in different applications .
Scientific Research Applications
1H-Imidazole, 4-(methoxy-1-naphthalenylmethyl)- is a heterocyclic organic compound featuring an imidazole ring with a methoxy-1-naphthalenylmethyl group substitution. Imidazoles, recognized for their biological importance and medicinal chemistry utility, are part of a broader family of compounds. The naphthalenyl group enhances the compound's electronic and steric properties, making it suitable for uses in pharmaceuticals and materials science.
Scientific Research Applications
Interaction studies reveal that 1H-Imidazole, 4-(methoxy-1-naphthalenylmethyl)- can effectively bind to certain enzymes or receptors, potentially altering enzyme activity by inhibiting substrate access to active sites. These interactions are crucial for understanding its potential therapeutic applications and mechanisms of action.
Use as Xanthine Oxidase Inhibitor
Derivatives of 1H-imidazole are synthesized and evaluated for their inhibitory potency against xanthine oxidase, a key enzyme in uric acid production that can cause hyperuricemia and gout . 1-hydroxy substituted derivatives of 4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid have demonstrated excellent inhibitory potency, with some compounds showing comparable potency to Febuxostat, a known xanthine oxidase inhibitor .
Potential Immunosuppressant
Studies have explored compounds with the ability to bind to sphingosine-1-phosphate (S1P) receptors for potential medicinal use . Research indicates that certain compounds show a strong agonist effect on S1P receptors, particularly EDG-1 and/or EDG-6, and may reduce the number of lymphocytes in the peripheral blood . These findings suggest a potential application as an immunosuppressant and therapeutic drug for autoimmune diseases with fewer side effects and a sufficient lasting effect .
Role in Glaucoma Management
Mechanism of Action
The mechanism of action of 1H-Imidazole, 4-(methoxy-1-naphthalenylmethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .
Comparison with Similar Compounds
Structural and Substitutional Differences
Substituent Effects
- 1H-Imidazole, 4-(1H-imidazol-1-ylmethyl)-5-methyl-2-phenyl (CAS 89946-69-0):
This compound features dual imidazole moieties connected via a methylene bridge. Unlike the target compound, it lacks aromatic naphthalene groups but demonstrates how substituents influence intermolecular interactions, such as hydrogen bonding and steric effects . - 1H-Imidazole, 2-[4-(hexyloxy)-1-naphthalenyl]-4,5-dihydro (CAS 66051-86-3):
Here, a hexyloxy-naphthalenyl group is attached to a dihydroimidazole ring. The saturation of the imidazole ring reduces aromaticity, while the hexyloxy chain increases hydrophobicity compared to the methoxy group in the target compound . - 1-([1,1'-Biphenyl]-4-yl(phenyl)methyl)-1H-imidazole derivatives ():
These compounds (e.g., C32H24N2, MW 436.56) feature biphenyl or naphthalene substituents but lack methoxy groups. Their structural rigidity and extended conjugation contrast with the target compound’s methoxy-naphthalenylmethyl group, which may enhance solubility and electronic delocalization .
Key Structural Parameters
- Bond Lengths and Angles: In related hydroxymethyl-imidazole derivatives (e.g., (1H-Imidazol-4-yl)methanol), bond lengths (e.g., N–H···O hydrogen bonds: 1.921–1.985 Å) and angles align with typical imidazole geometries. The methoxy-naphthalenyl group in the target compound may introduce steric strain, altering these parameters slightly .
Physicochemical Properties
Biological Activity
1H-Imidazole, 4-(methoxy-1-naphthalenylmethyl)- is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features an imidazole ring with a methoxy-1-naphthalenylmethyl substituent. The unique structure endows it with distinct electronic properties, which enhance its interaction with various biological targets. The imidazole moiety is known for its versatility in medicinal chemistry, while the naphthalene component contributes to its pharmacological potential.
Synthesis Methods
Synthesis of 1H-Imidazole, 4-(methoxy-1-naphthalenylmethyl)- can be achieved through various methods, including:
- Condensation Reactions : Utilizing naphthalene derivatives and imidazole precursors.
- Substitution Reactions : Modifying existing imidazole compounds to introduce the methoxy group.
These methods are characterized by their scalability and mild reaction conditions, making them suitable for industrial applications.
Antitumor Activity
Recent studies have highlighted the antitumor potential of imidazole derivatives, including 1H-Imidazole, 4-(methoxy-1-naphthalenylmethyl)-. For instance, a related compound exhibited significant antiproliferative effects against various cancer cell lines such as A549 (lung cancer), SGC-7901 (gastric cancer), and HeLa (cervical cancer). The compound demonstrated a selectivity index indicating a higher tolerance in normal cells compared to tumor cells, suggesting its potential as a safe therapeutic agent .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| 4f | A549 | 18.53 | 23-46 |
| 4f | SGC-7901 | 2.96 | - |
| 4f | HeLa | 4.07 | - |
The mechanism of action includes the induction of apoptosis through the regulation of key proteins involved in cell survival. Specifically, compounds like 4f have been shown to increase Bax protein levels while decreasing Bcl-2 levels in a time-dependent manner .
Enzyme Binding and Modulation
Research indicates that 1H-Imidazole, 4-(methoxy-1-naphthalenylmethyl)- can effectively bind to specific enzymes or receptors. This binding alters enzyme activity by inhibiting substrate access to active sites, which is crucial for understanding its therapeutic applications .
Case Studies and Research Findings
Several studies have explored the broader implications of imidazole derivatives in pharmacology:
- Antimicrobial Activity : Imidazole compounds exhibit antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli. The efficacy varies based on structural modifications .
- Metabotropic Glutamate Receptors : Compounds similar to 1H-Imidazole, 4-(methoxy-1-naphthalenylmethyl)- have been studied for their allosteric modulation of metabotropic glutamate receptors (mGluRs), which are implicated in numerous neurological disorders .
Q & A
Basic: What are the common synthetic routes for 4-(methoxy-1-naphthalenylmethyl)-1H-imidazole?
Methodological Answer:
The synthesis of imidazole derivatives typically involves condensation reactions or substitution strategies . For example:
- Condensation : Aromatic aldehydes (e.g., methoxy-naphthalene derivatives) can react with amines and carbonyl-containing compounds under acidic or basic conditions to form the imidazole core. This method is efficient for introducing aryl groups .
- Substitution : Functionalization of pre-formed imidazole rings can be achieved using nucleophiles (e.g., methoxy-naphthalenylmethyl groups) in the presence of bases like triethylamine. Reagents such as potassium permanganate (oxidation) or sodium borohydride (reduction) modify side chains .
Key Reagents : Triethylamine (base), dichloromethane (inert solvent), and methoxy-naphthalene derivatives (electrophiles).
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- FT-IR : Identifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹ for imidazole rings) .
- NMR (¹H/¹³C) : Resolves substituent positions. For example, methoxy protons appear as singlets (~δ 3.8–4.0 ppm), while naphthalene protons show aromatic splitting .
- Mass Spectrometry : Confirms molecular weight (e.g., ESI-MS for exact mass) .
- UV-Vis : Detects π→π* transitions in aromatic systems (e.g., absorbance at ~270–300 nm) .
Advanced: How can conflicting NMR data be resolved when characterizing novel derivatives?
Methodological Answer:
Discrepancies in NMR assignments often arise from overlapping signals or stereochemical ambiguity. Strategies include:
- 2D NMR (COSY, HSQC, HMBC) : Correlates proton-proton coupling and heteronuclear connectivity to resolve complex splitting patterns .
- Computational Modeling : Density Functional Theory (DFT) predicts chemical shifts and compares them to experimental data .
- Isotopic Labeling : ¹⁵N or ¹³C labeling simplifies spectra for crowded regions (e.g., imidazole N environments) .
Basic: What are the typical reaction pathways for functionalizing the imidazole ring?
Methodological Answer:
- Electrophilic Substitution : Halogenation (e.g., bromine in CH₂Cl₂) at the C-2 or C-4 positions .
- Nucleophilic Attack : Methoxy-naphthalenylmethyl groups can be introduced via SN2 reactions using alkyl halides and bases .
- Oxidation/Reduction : Imidazole N-oxides form with KMnO₄, while LiAlH₄ reduces carbonyl groups adjacent to the ring .
Advanced: How to design a regioselective substitution strategy for imidazole derivatives?
Methodological Answer:
Regioselectivity is controlled by:
- Directing Groups : Electron-withdrawing groups (e.g., nitro) direct electrophiles to specific positions.
- Catalysts : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) introduces aryl groups at desired sites .
- Steric Effects : Bulky substituents (e.g., naphthalene) hinder reactions at sterically crowded positions .
Basic: How to assess the purity of synthesized 4-(methoxy-1-naphthalenylmethyl)-1H-imidazole?
Methodological Answer:
- HPLC : Quantifies purity using reverse-phase columns (C18) with UV detection .
- Elemental Analysis : Matches experimental C/H/N/O percentages to theoretical values (e.g., ±0.3% tolerance) .
- Melting Point : Sharp, consistent melting points indicate homogeneity .
Advanced: How to address discrepancies between theoretical and experimental elemental analysis data?
Methodological Answer:
- Cross-Validation : Combine with mass spectrometry to confirm molecular ion peaks .
- Combustion Analysis : Ensure complete sample oxidation using high-purity O₂ and calibrated instruments.
- Hydrate/Solvent Check : TGA (thermogravimetric analysis) detects residual solvents or water .
Advanced: What computational approaches predict the biological activity of imidazole derivatives?
Methodological Answer:
- Docking Simulations : AutoDock or Schrödinger Suite models interactions with targets (e.g., GLP1 receptor) .
- QSAR Modeling : Relates substituent properties (logP, polar surface area) to activity (e.g., IC₅₀ values) .
- MD Simulations : Assess binding stability over time (e.g., 100-ns trajectories in Desmond) .
Basic: What are the solubility and stability profiles of this compound?
Methodological Answer:
- Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) due to aromaticity. Limited solubility in water unless protonated .
- Stability : Sensitive to light and humidity. Store under inert gas (N₂/Ar) at –20°C. Avoid strong acids/bases to prevent ring degradation .
Advanced: How to stabilize labile imidazole derivatives during synthetic workflows?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
